2-(2-carbamoyl-1H-indol-1-yl)acetic acid
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Overview
Description
2-(2-carbamoyl-1H-indol-1-yl)acetic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-carbamoyl-1H-indol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with carbamoyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-carbamoyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-carbamoyl-1H-indol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-carbamoyl-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carboxaldehyde: Known for its use in synthesizing other indole derivatives.
Uniqueness
2-(2-carbamoyl-1H-indol-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2-carbamoylindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-11(16)9-5-7-3-1-2-4-8(7)13(9)6-10(14)15/h1-5H,6H2,(H2,12,16)(H,14,15) |
InChI Key |
BMHLDGCCINVGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)N |
Origin of Product |
United States |
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